molecular formula C11H12N2O5S B13657906 Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate

Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate

Cat. No.: B13657906
M. Wt: 284.29 g/mol
InChI Key: FEWRUDJRBWVDNM-UHFFFAOYSA-N
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Description

Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a nitro group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate, often involves condensation reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale condensation reactions under controlled conditions. These methods often use catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups to the thiophene ring .

Scientific Research Applications

Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiophene and pyrrolidine rings can interact with various biological molecules. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate is unique due to its combination of a nitro-substituted thiophene ring and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Biological Activity

Methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, including case studies and data tables.

This compound has the following chemical characteristics:

PropertyValue
Chemical Formula C10H10N2O5S
Molecular Weight 270.27 g/mol
IUPAC Name This compound
Appearance Powder

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with nitrothiophene-2-carbonyl precursors. The process includes several steps, such as:

  • Formation of Pyrrolidine Derivative : Reaction of pyrrolidine with appropriate carbonyl compounds.
  • Nitration : Introduction of the nitro group onto the thiophene ring.
  • Esterification : Conversion of carboxylic acid to methyl ester.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The compound demonstrated:

  • Selective Cytotoxicity : It showed significant cytotoxic effects on A549 human lung adenocarcinoma cells, with a viability reduction to approximately 66% at a concentration of 100 µM after 24 hours of exposure. This indicates a promising potential for further development as an anticancer agent .

Antimicrobial Activity

The compound also exhibited antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. The results indicated that it could serve as a scaffold for developing new antimicrobial agents targeting resistant pathogens .

Case Studies

A notable case study involved the evaluation of various derivatives of this compound for their biological activities:

  • Study Design : A549 cells were treated with different concentrations of the compound, and cell viability was assessed using the MTT assay.
  • Findings :
    • Compounds with specific substitutions on the thiophene ring exhibited enhanced anticancer activity.
    • The presence of the nitro group was critical for maintaining high levels of activity against both cancerous and bacterial cells.

Research Findings Summary

The following table summarizes key findings from recent research on this compound:

Study FocusCell Line/PathogenResult
Anticancer ActivityA549 (Lung Cancer)Viability reduced to 66% at 100 µM
Antimicrobial ActivityStaphylococcus aureusEffective against multidrug-resistant strains
Toxicity AssessmentHSAEC1-KT (Non-cancerous)Moderate toxicity observed

Properties

Molecular Formula

C11H12N2O5S

Molecular Weight

284.29 g/mol

IUPAC Name

methyl 1-(5-nitrothiophene-2-carbonyl)pyrrolidine-2-carboxylate

InChI

InChI=1S/C11H12N2O5S/c1-18-11(15)7-3-2-6-12(7)10(14)8-4-5-9(19-8)13(16)17/h4-5,7H,2-3,6H2,1H3

InChI Key

FEWRUDJRBWVDNM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN1C(=O)C2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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